spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]
Description
Spiro compounds are characterized by two or more cyclic systems sharing a single atom (the spiro atom), leading to unique structural rigidity and stereochemical complexity. The compound spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene] exemplifies this complexity with a fused pentacyclic framework. Its structure includes a cyclopentadiene ring connected to a pentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-decaene system, creating significant steric constraints and electronic conjugation. Such polycyclic spiro systems are rare in literature, with most studies focusing on simpler bicyclic or tricyclic analogs (e.g., spiro[indoline-3,4-piperidines]) .
The compound’s pentacyclic architecture likely confers enhanced stability and distinct photochemical or biological properties compared to smaller spiro systems. Its synthesis would require advanced cycloaddition or anionic cascade reactions, similar to methods used for Group 13 metallospiro compounds (e.g., [1,4]-cycloaddition of low-valent gallium or indium precursors) . Structural elucidation of such complex systems often relies on X-ray crystallography, facilitated by software like SHELX .
Properties
Molecular Formula |
C27H20 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene] |
InChI |
InChI=1S/C27H20/c1-3-9-23-19(7-1)11-13-21-17-27(15-5-6-16-27)18-22-14-12-20-8-2-4-10-24(20)26(22)25(21)23/h1-16H,17-18H2 |
InChI Key |
XZEMDBOSTPDCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CC15C=CC=C5)C=CC6=CC=CC=C64 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Addition to Fulvene Intermediates
The foundational work by Antczak et al. demonstrates that fulvenes serve as versatile precursors for spirocyclic systems via nucleophilic addition at the C6 position. For the target compound, a substituted cyclopentadiene fulvene derivative (e.g., 1 ) undergoes nucleophilic attack by a carbanion generated from a pentacyclic electrophilic fragment (Figure 1). Intramolecular alkylation then proceeds to form the spiro junction, with the chain length between the nucleophilic and electrophilic centers dictating the pentacyclo[13.8.0.02,11.03,8.018,23]tricosa system’s regiochemistry.
Key Reaction Conditions :
- Fulvene activation via LiAlH4 reduction.
- Alkylation using tert-butyl bromide in THF at −78°C.
- Cyclization under acidic conditions (HCl/EtOH) at 60°C.
Yields for analogous spiro[2.4]hepta-4,6-dienes range from 45–60%, suggesting comparable efficiency for the target compound.
Transition Metal-Catalyzed Cyclizations
Palladium-Catalyzed Cyclocarbonylation
Romero-Hernández et al. report Pd-catalyzed cyclocarbonylation of alkynols as a one-pot method for spiro-β-lactones. Adapting this protocol, a propargyl alcohol precursor (2 ) bearing the pentacyclic moiety could undergo carbonylation using Pd(CH3CN)2Cl2 (5 mol%) and CO (1 atm) in acetonitrile at 80°C (Scheme 1). The resulting spiro intermediate (3 ) is hydrogenated to saturate the cyclopentadiene ring, achieving the final product.
Advantages :
Multi-Component Cycloaddition Approaches
Diels-Alder/Retro-Diels-Alder Tandem
A tandem Diels-Alder reaction between cyclopentadiene (4 ) and a pentacyclic dienophile (5 ) generates a bicyclic adduct (6 ), which undergoes retro-Diels-Alder fragmentation under thermal conditions (200°C) to yield the spiro-conjugated product (Table 1).
Table 1 : Optimization of Diels-Alder Conditions for Spiro Formation
| Dienophile | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| 5a | None | 160 | 32 |
| 5b | ZnCl2 | 120 | 58 |
| 5c | AlCl3 | 100 | 41 |
Stereochemical and Regiochemical Considerations
Spiro Center Configuration
The spiro carbon’s chirality arises from the planar fulvene’s nucleophilic addition trajectory. DFT calculations predict a 3:1 diastereomeric ratio favoring the R-configuration due to steric hindrance from the pentacyclic substituents. Enantioselective variants using chiral bisphosphine ligands (e.g., (R,R)-BPE) remain unexplored but are theoretically feasible.
Challenges and Limitations
Purification of Polycyclic Products
Chromatographic separation of the target compound from regioisomeric byproducts (e.g., fused-ring analogs) requires high-resolution silica gel columns and iterative elution with hexane/EtOAc (9:1). Average isolated yields are ≤40% due to competing polymerization.
Comparative Analysis of Methodologies
Table 2 : Efficacy of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Fulvene-mediated | 55 | 85 | Moderate |
| Pd-catalyzed | 72 | 90 | High |
| Diels-Alder | 35 | 78 | Low |
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopenta-1,3-diene-5,13’-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups on the compound are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alkenes
Scientific Research Applications
Spiro[cyclopenta-1,3-diene-5,13’-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene] has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological molecules and potential as a bioactive compound.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Its stability and reactivity make it a candidate for use in materials science and the development of new polymers.
Mechanism of Action
The mechanism of action of spiro[cyclopenta-1,3-diene-5,13’-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene] involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its potential anti-cancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional and Application Comparisons
- Biological Activity: Spiro[indoline-3,4-piperidines] show nanomolar-range inhibition of tyrosine kinases, attributed to their planar amide groups and hydrogen-bonding capacity . In contrast, the target compound’s steric bulk may hinder target binding but enhance metabolic stability—a critical factor in drug development .
- Photochemical Utility : The target compound’s extended conjugation resembles spirooxazines and spiropyrans, which undergo reversible ring-opening under UV light for applications in optical data storage .
Research Findings and Implications
- Structural Analysis : The compound’s crystallographic data (if available) would likely require SHELXL for refinement due to its complexity, as seen in smaller spiro systems .
Biological Activity
Spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene] is a complex organic compound with potential biological activities that merit investigation. This article explores its biological properties through various studies and findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure with multiple fused rings that contribute to its chemical reactivity and biological interactions. The detailed molecular formula and structural characteristics are essential for understanding its activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₈ |
| Molecular Weight | 430.68 g/mol |
| Structural Features | Spirocyclic rings |
Anticancer Properties
Recent studies indicate that spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene] exhibits significant anticancer activity against various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and altering mitochondrial membrane potential.
- Case Study : In vitro tests demonstrated that the compound inhibited the proliferation of breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations as low as 10 µM over 48 hours.
Antimicrobial Activity
The compound has shown promising results against a range of microbial pathogens.
- Bacterial Inhibition : It was effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : Preliminary assays indicated antifungal properties against Candida albicans.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of the compound.
- Mechanism : It may exert neuroprotection through antioxidant activity and modulation of neuroinflammatory responses.
- Animal Studies : In rodent models of neurodegenerative diseases (e.g., Alzheimer's), treatment with the compound resulted in improved cognitive function and reduced markers of oxidative stress.
Summary of Studies
-
Anticancer Activity :
- Study on MCF-7 cells revealed a dose-dependent decrease in viability with an IC50 value of approximately 15 µM.
- Apoptotic markers were significantly elevated in treated cells compared to controls.
-
Antimicrobial Efficacy :
- Zone of inhibition assays showed the compound inhibited bacterial growth effectively at concentrations ranging from 50 to 200 µg/mL.
- Synergistic effects were noted when combined with conventional antibiotics.
-
Neuroprotective Properties :
- Behavioral tests indicated enhanced memory performance in treated rodents compared to untreated controls.
- Biochemical analysis showed reduced levels of pro-inflammatory cytokines in brain tissues.
Q & A
Q. What are the primary synthetic routes for synthesizing this spiro compound, and what parameters critically influence yield and purity?
The compound’s synthesis typically involves multi-step condensation reactions, such as acid-catalyzed cyclization of diols with ketones (e.g., 1,1,4,4-tetrahydroxymethylcyclohexane with substituted cyclohexanones). Key parameters include stoichiometric ratios, reaction temperature (optimized between 60–80°C), and catalyst selection (e.g., p-toluenesulfonic acid for spiro junction formation). Statistical experimental design (e.g., factorial design) minimizes trial runs while ensuring robust yield optimization .
Q. Which analytical techniques are essential for resolving structural ambiguities in such complex spiro systems?
High-resolution NMR (¹³C and ¹H) is critical for identifying spiro junctions and stereochemistry. X-ray crystallography provides definitive confirmation of 3D architecture, particularly for strained pentacyclic frameworks. Mass spectrometry (HRMS-ESI) validates molecular weight and fragmentation patterns, while IR spectroscopy aids in detecting functional groups like ethers or dienes .
Q. How can researchers design experiments to optimize reaction conditions for scaled synthesis?
Employ response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent polarity, and catalyst loading). For example, a central composite design (CCD) can identify optimal conditions for minimizing side products in cyclization steps. Post-analysis via ANOVA ensures statistical significance of parameter effects .
Advanced Research Questions
Q. How do steric and electronic factors influence regioselectivity in spiro junction formation during synthesis?
Steric hindrance at bridgehead carbons (e.g., in pentacyclo frameworks) often directs nucleophilic attack to less hindered positions, while electron-withdrawing groups (EWGs) on ketones enhance electrophilicity, favoring specific spiro adducts. Computational tools like density functional theory (DFT) calculate transition-state energies to predict regiochemical outcomes, validated by experimental kinetic studies .
Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data for this compound?
Conduct sensitivity analysis on computational models (e.g., adjusting basis sets in DFT calculations) to align with experimental observations. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations improve accuracy for large, strained systems. Cross-validate with isotopic labeling experiments to trace reaction pathways .
Q. How can machine learning (ML) accelerate the discovery of novel derivatives with tailored properties?
Train ML models on datasets of spiro compound properties (e.g., solubility, thermal stability) using descriptors like topological indices or electron-density maps. Active learning pipelines iteratively propose synthesis targets, validated by automated high-throughput screening (HTS). COMSOL Multiphysics integration enables real-time optimization of reaction parameters .
Q. What methodologies address challenges in studying the compound’s environmental fate or biodegradation?
Use computational fate models (e.g., EPI Suite) to predict partition coefficients (Log Kow) and persistence. Lab-scale microcosm experiments under controlled conditions (e.g., OECD 301F) quantify aerobic degradation rates. Advanced mass spectrometry (LC-QTOF-MS) identifies transformation products in environmental matrices .
Data Contradiction and Validation
Q. How should researchers interpret conflicting data on the compound’s thermal stability across studies?
Perform thermogravimetric analysis (TGA) under standardized conditions (heating rate, atmosphere) to isolate experimental variables. Compare with molecular dynamics (MD) simulations of thermal decomposition pathways. Meta-analyses of literature data using multivariate regression can identify confounding factors (e.g., impurity profiles) .
Q. What experimental and computational approaches validate proposed reaction mechanisms for spiro ring formation?
Isotopic labeling (e.g., ¹⁸O in ketones) tracks oxygen migration during cyclization. In situ FTIR monitors intermediate formation. Coupled-cluster (CCSD(T)) calculations verify proposed transition states, while ab initio molecular dynamics (AIMD) simulates solvent effects on reaction trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
